molecular formula C6H3Br2F2NO B13092518 4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol

4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol

Cat. No.: B13092518
M. Wt: 302.90 g/mol
InChI Key: NTCJCKQGMQSWQK-UHFFFAOYSA-N
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Description

4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol is a fluorinated pyridine derivative known for its unique chemical properties. The presence of bromine and fluorine atoms in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the use of bromine and difluoromethylating agents under controlled conditions to achieve the desired substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or fluoro derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol involves its interaction with molecular targets through its electron-withdrawing groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-(difluoromethyl)pyridin-3-ol
  • 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine
  • 3,5-Difluoro-2,4,6-triazidopyridine

Uniqueness

4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain chemical reactions and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H3Br2F2NO

Molecular Weight

302.90 g/mol

IUPAC Name

4,6-dibromo-5-(difluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H3Br2F2NO/c7-2-1-3(12)11-5(8)4(2)6(9)10/h1,6H,(H,11,12)

InChI Key

NTCJCKQGMQSWQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(NC1=O)Br)C(F)F)Br

Origin of Product

United States

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